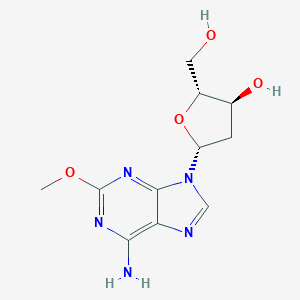

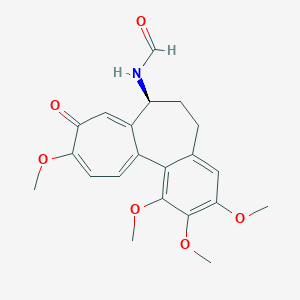

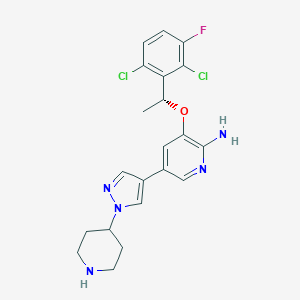

Methyl 3-(trimethylsilyl)-4-pentenoate

Overview

Description

Trimethylsilyl group (abbreviated TMS) is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom [−Si (CH 3) 3], which is in turn bonded to the rest of a molecule . This structural group is characterized by chemical inertness and a large molecular volume, which makes it useful in a number of applications .

Synthesis Analysis

Trimethylsilyl groups are often introduced into organic molecules using trimethylsilylating reagents, such as trimethylsilyl chloride . These reagents can react with various functional groups, such as alcohols, phenols, or carboxylic acids, replacing a hydrogen atom with a trimethylsilyl group .Molecular Structure Analysis

The trimethylsilyl group consists of a silicon atom bonded to three methyl groups . This gives the group a tetrahedral geometry. The presence of the silicon atom can significantly influence the physical and chemical properties of the molecule .Chemical Reactions Analysis

Trimethylsilyl groups can be used as protecting groups in organic synthesis . They can also increase the volatility of a compound, making it more amenable to analysis by techniques such as gas chromatography or mass spectrometry .Physical And Chemical Properties Analysis

Trimethylsilyl compounds are generally characterized by their chemical inertness . They are often volatile, making them suitable for analysis by gas chromatography or mass spectrometry .Scientific Research Applications

1. Organic Synthesis and Isomerization Reactions

Methyl 3-(trimethylsilyl)-4-pentenoate has been explored in organic synthesis, particularly in isomerization reactions. For instance, it's been utilized in the isomerization of olefin using RuClH(CO)(PPh(3))(3), where double-bond migration occurs to afford compounds useful in synthetic organic chemistry (Wakamatsu et al., 2000).

2. Polymer Functionalization for Energy Storage

Another application lies in the functionalization of poly(4-methyl-1-pentene) films for high-energy storage. The films, modified with ionic groups, exhibit enhanced dielectric constants and breakdown fields, making them suitable for energy storage devices (Min Zhang et al., 2016).

3. Intermediate for Pyrethroids Pesticides Synthesis

The compound also serves as an intermediate in synthesizing pyrethroids pesticides. An improved industrial production method has been developed, highlighting its significance in this sector (Peng Chu-he, 2012).

4. Glycosylation and Oligosaccharide Synthesis

In glycochemistry, it's used as a versatile donor for efficient synthesis of O/C-glycosides and oligosaccharides, enhancing the applicability in various synthetic strategies (Javed et al., 2022).

5. Dielectric Material Research

Research on dielectric materials, specifically poly-4-methyl-1-pentene, has shown potential in energy storage applications, where compounds like methyl 3-(trimethylsilyl)-4-pentenoate play a crucial role (B. Ghule et al., 2021).

Safety And Hazards

Future Directions

The use of trimethylsilyl groups in organic synthesis and analysis continues to be an active area of research. Future directions may include the development of new trimethylsilylating reagents, the exploration of new synthetic applications, and the investigation of the properties of trimethylsilyl compounds .

properties

IUPAC Name |

methyl 3-trimethylsilylpent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2Si/c1-6-8(12(3,4)5)7-9(10)11-2/h6,8H,1,7H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXDHDYQDMVTPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C=C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392005 | |

| Record name | Methyl 3-(trimethylsilyl)-4-pentenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(trimethylsilyl)-4-pentenoate | |

CAS RN |

185411-12-5 | |

| Record name | Methyl 3-(trimethylsilyl)-4-pentenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.